N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine
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Overview
Description
N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine: is a synthetic compound belonging to the class of pyrimidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine typically involves the reaction of 6-fluoro-2,4-diaminopyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of N4,N4-Diethyl-2,4-pyrimidinedione.
Reduction: Formation of N4,N4-Diethyl-6-amino-2,4-pyrimidinediamine.
Substitution: Formation of N4,N4-Diethyl-6-methoxy-2,4-pyrimidinediamine.
Scientific Research Applications
N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Known for its potent inhibitory activity against cyclin-dependent kinases.
N4,N4-Diethyl-2,4-pyrimidinediamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness: N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine is unique due to the presence of the fluorine atom, which enhances its reactivity and potential therapeutic applications. The fluorine atom also contributes to the compound’s stability and bioavailability.
Properties
IUPAC Name |
4-N,4-N-diethyl-6-fluoropyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZABCMVXWXUNRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570586 |
Source
|
Record name | N~4~,N~4~-Diethyl-6-fluoropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165258-72-0 |
Source
|
Record name | N~4~,N~4~-Diethyl-6-fluoropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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